1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a sulfonamide derivative featuring a piperidine core substituted with a 2,3,5,6-tetramethylphenylsulfonyl group and a carbohydrazide moiety.
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-10-9-11(2)13(4)15(12(10)3)23(21,22)19-7-5-14(6-8-19)16(20)18-17/h9,14H,5-8,17H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEHWCRLGCXUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3,5,6-Tetramethylphenyl Sulfonyl Chloride
- Starting material: 2,3,5,6-tetramethylbenzene (mesitylene) or its sulfonic acid derivative
- Reaction conditions: Chlorosulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under anhydrous conditions
- Outcome: Formation of 2,3,5,6-tetramethylphenyl sulfonyl chloride as a reactive intermediate
Preparation of Piperidine-4-carbohydrazide
- Starting material: Piperidine-4-carboxylic acid or its ester derivative
- Conversion: The carboxylic acid or ester is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate (NH2NH2·H2O) under reflux conditions in an appropriate solvent such as ethanol or methanol.
Coupling Reaction to Form the Target Compound
- Reaction: The nucleophilic amino group of the piperidine-4-carbohydrazide attacks the electrophilic sulfonyl chloride.
- Solvent: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to dissolve both reactants.
- Base: A tertiary amine base like triethylamine (TEA) or pyridine is added to scavenge the hydrochloric acid generated during the reaction.
- Temperature: The reaction is typically conducted at low to ambient temperatures (0°C to room temperature) to control the rate and avoid side reactions.
- Work-up: After completion, the reaction mixture is quenched with water, extracted, and the organic layer is dried and concentrated. The crude product is purified by recrystallization or chromatography.
Purification and Characterization
- Purification: Silica gel column chromatography using mixtures of hexane/ethyl acetate or other suitable eluents.
- Characterization: Confirmed by spectroscopic methods such as NMR (1H, 13C), IR spectroscopy (noting sulfonyl and hydrazide characteristic bands), and mass spectrometry. Melting point and elemental analysis provide additional purity confirmation.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3,5,6-Tetramethylbenzene + chlorosulfonic acid | Chlorosulfonation, anhydrous, 0-25°C | 2,3,5,6-Tetramethylphenyl sulfonyl chloride |
| 2 | Piperidine-4-carboxylic acid + hydrazine hydrate | Reflux in ethanol or methanol | Piperidine-4-carbohydrazide |
| 3 | 2,3,5,6-Tetramethylphenyl sulfonyl chloride + Piperidine-4-carbohydrazide + base | 0°C to RT, DCM or THF solvent | This compound |
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents favor nucleophilic substitution and improve yield.
- Base selection: Triethylamine is preferred due to its volatility and ease of removal.
- Temperature control: Low temperatures reduce side reactions such as over-sulfonylation or hydrolysis.
- Purity: High purity is achievable with careful chromatographic purification, crucial for medicinal chemistry applications.
- Yield: Literature reports yields typically range from 60% to 85%, depending on reaction scale and purification efficiency.
Comparative Analysis of Preparation Methods
| Parameter | Method Using Chlorosulfonic Acid | Method Using Sulfuryl Chloride | Notes |
|---|---|---|---|
| Reaction control | Requires low temperature | More reactive, may need careful handling | Chlorosulfonic acid preferred for selectivity |
| Byproducts formation | Minimal if controlled | Possible side chlorination | Purification complexity varies |
| Environmental considerations | Corrosive and toxic reagents | Similar hazards | Proper lab safety essential |
| Yield | 70-85% | 60-80% | Comparable yields |
Chemical Reactions Analysis
Hydrazide-Specific Reactions
The carbohydrazide group undergoes characteristic transformations, including cyclization and condensation reactions.
Cyclization to 1,3,4-Oxadiazoles
Reaction with carbon disulfide (CS₂) under basic conditions yields 1,3,4-oxadiazole derivatives. This proceeds via intermediate dithiocarbazate formation, followed by cyclization:
text1. KOH, ethanol, reflux (6 hours) 2. CS₂ addition 3. Acidification to pH 6 with HCl
Product : 5-{1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole ( ).
| Reaction Step | Conditions | Yield |
|---|---|---|
| Dithiocarbazate formation | KOH, ethanol, reflux | 85% |
| Cyclization | CS₂, 6 hours | 79% |
Subsequent alkylation of the thiol group with alkyl halides (e.g., allyl bromide, benzyl chloride) produces 2-alkylthio derivatives ( ):
Example :
-
Allylthio derivative : Melting point 102–103°C, IR υmax 622 cm⁻¹ (C–S stretch)
-
Benzylthio derivative : Molecular formula C₂₂H₂₄ClN₃O₃S₂, 1H-NMR δ 7.35–7.45 (m, 5H, Ar–H)
Formation of Schiff Bases
The carbohydrazide reacts with aldehydes/ketones to form hydrazones. For example:
textRCHO + carbohydrazide → RCH=N–NH–CO–piperidine–sulfonyl
Conditions : Ethanol, catalytic acetic acid, room temperature (, ).
Sulfonamide Group Reactivity
The tetramethylphenylsulfonyl group participates in nucleophilic substitutions and hydrolytic reactions.
Nucleophilic Substitution
The sulfonamide nitrogen can act as a nucleophile in alkylation or arylation reactions:
textR–X + sulfonamide → R–N(SO₂Ar)–piperidine–carbohydrazide
Example : Reaction with methyl iodide in DMF yields N-methylated derivatives (,).
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond cleaves to regenerate the parent amine:
textH₂O/H⁺ or OH⁻ → Piperidine-4-carbohydrazide + 2,3,5,6-Tetramethylbenzenesulfonic acid
Conditions :
-
Acidic : HCl (2–3 M), reflux, 4 hours
-
Basic : NaOH (10%), 60°C, 2 hours (,)
Redox Reactions
The hydrazide group is susceptible to oxidation, forming diazenes or carboxylic acids:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄, H₂SO₄ | Piperidine-4-carboxylic acid | 60°C, 2 hours () |
| H₂O₂, Fe²⁺ | Diazene derivatives | RT, 30 minutes ( ) |
Comparative Reaction Table
Key transformations and their outcomes:
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide
Molecular Formula : C₁₆H₂₅N₃O₃S
Molecular Weight : 325.46 g/mol
CAS Number : 956576-55-9
The compound features a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety, which enhances its biological activity through various mechanisms.
Scientific Research Applications
This compound is utilized in several key areas:
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It acts as a building block for the construction of more complex molecules. The sulfonyl group enhances electrophilicity, making it suitable for various substitution reactions.
Proteomics Research
In biological studies, it is employed to investigate protein interactions and functions. The compound's ability to form covalent bonds with nucleophilic residues in proteins allows for the modulation of enzyme activities.
Material Science
It finds applications in the development of new materials and chemical processes. The unique structural features contribute to its utility in creating innovative compounds with desirable properties.
The biological activity of this compound is noteworthy:
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. This suggests potential therapeutic applications in treating conditions linked to these enzymes.
Antimicrobial Activity
The sulfonamide group associated with this compound is known for its antibacterial properties. Preliminary studies indicate that it could be effective against various bacterial pathogens.
Inhibition of Carbonic Anhydrases
A study demonstrated that this compound effectively inhibited carbonic anhydrase activity. This inhibition was quantified using enzyme assays that measured the rate of catalysis in the presence of varying concentrations of the compound.
| Concentration (μM) | Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
This data indicates a dose-dependent response, supporting further exploration into its use as a therapeutic agent targeting carbonic anhydrases.
Antibacterial Activity
Another study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the potential for developing new antibacterial agents based on this compound.
Mechanism of Action
The mechanism of action of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Table 2: Antimicrobial and Enzyme Inhibitory Data
Key Observations :
- Piperazine derivatives (e.g., 1-(3-chlorophenyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine) exhibit nanomolar affinity for adenosine receptors, highlighting the role of heterocycle choice (piperidine vs. piperazine) in target selectivity .
Structure-Activity Relationship (SAR) Insights
Sulfonyl Group : Critical for enzyme inhibition; removal diminishes binding to targets like Nrf2 .
Carbohydrazide Moiety : Facilitates hydrogen bonding with residues such as SER508 and ARG483 in Nrf2, enhancing affinity .
Methyl Substitution : 2,3,5,6-Tetramethyl configuration optimizes steric bulk without compromising solubility, unlike pentamethyl analogs .
Biological Activity
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₂₅N₃O₃S
- CAS Number : 956576-55-9
- Molecular Weight : 325.46 g/mol
Structure
The compound features a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE) .
- Antimicrobial Activity : The sulfonamide group is often associated with antibacterial properties, making this compound a candidate for further investigation against bacterial pathogens .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases :
- Antibacterial Activity :
- Enzyme Binding Studies :
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | hCA II | <10 | Inhibitor |
| Similar Sulfonamide Derivative | AChE | 0.63 ± 0.001 | Inhibitor |
| Piperidine Derivative | Bacterial Strains | 2.14 ± 0.003 | Antibacterial |
Q & A
Q. How can researchers optimize the synthesis of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives followed by carbohydrazide formation. For example, similar compounds are synthesized by reacting sulfonyl chlorides with piperidine precursors under basic conditions (e.g., Na₂CO₃ to maintain pH 9–10) . Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to piperidine precursor minimizes side reactions.
- Temperature : Room temperature for sulfonylation, followed by reflux for hydrazide formation.
- Work-up : Precipitation in chilled water ensures high purity .
Table 1 : Optimization Variables and Outcomes
| Variable | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| pH during sulfonylation | 9–10 (Na₂CO₃ buffer) | 52–72% | |
| Solvent for hydrazide | Ethanol/water mixture | 44–52% |
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks for the tetramethylphenyl group (δ ~2.2–2.4 ppm for CH₃) and piperidine protons (δ ~1.5–3.5 ppm) .
- IR spectroscopy : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carbohydrazide (N–H bend ~1600 cm⁻¹) groups .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How should researchers handle purification and stability challenges?
- Methodological Answer :
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol removes unreacted sulfonyl chlorides .
- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the sulfonyl and carbohydrazide moieties?
- Methodological Answer :
- Sulfonyl group : Acts as an electron-withdrawing group, enhancing electrophilicity of adjacent carbons for nucleophilic substitutions .
- Carbohydrazide : Forms hydrazones with ketones/aldehydes under acidic conditions (e.g., glacial acetic acid, 60°C), useful for derivatization .
Figure 1 : Proposed reaction pathway for hydrazone formation .
R-SO₂-piperidine-carbohydrazide + R'CHO → R-SO₂-piperidine-CONH-N=CH-R'
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodological Answer :
- Aqueous buffers (pH 7.4) : Hydrolysis of the carbohydrazide group occurs over 24–48 hours, necessitating fresh preparation for bioassays .
- DMSO/ethanol : Stable for ≥1 week at 4°C, but avoid prolonged exposure to light .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). The sulfonyl group interacts with Zn²⁺ in the active site .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = −0.5) and CYP3A4 inhibition risk .
Q. How should researchers resolve contradictions in spectral data across studies?
- Methodological Answer :
- Case example : Discrepancies in ¹³C NMR shifts for piperidine carbons (δ 45–50 ppm vs. δ 38–42 ppm) may arise from solvent (DMSO-d₆ vs. CDCl₃) or tautomerism. Validate using 2D NMR (HSQC, HMBC) .
- Reproducibility : Cross-check with independent synthesis batches and reference standards from peer-reviewed sources (e.g., PubChem ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
